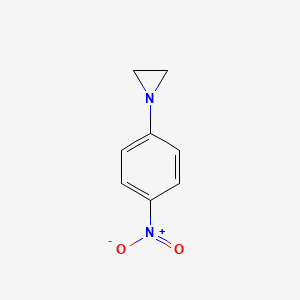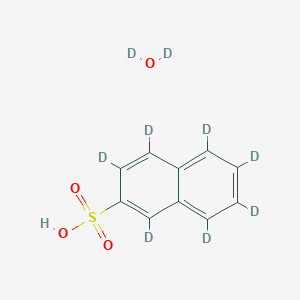
deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid is a compound that combines deuterated water (heavy water) with a deuterated derivative of naphthalene sulfonic acidThe presence of deuterium gives the water different nuclear properties and slightly different physical and chemical properties compared to normal water . The naphthalene derivative, 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid, is a sulfonic acid derivative of naphthalene where seven hydrogen atoms are replaced by deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of deuterated water involves the separation of deuterium oxide (D₂O) from normal water. This can be achieved through methods such as distillation, electrolysis, or chemical exchange processes . The most cost-effective process for producing heavy water is the Girdler sulfide process, where demineralized and deaerated water is trickled through a series of perforated plates in a tower while hydrogen sulfide gas flows upward through the perforations .
For the synthesis of 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid, the deuteration of naphthalene can be achieved through catalytic exchange reactions using deuterium gas. The sulfonation of the deuterated naphthalene can be carried out using sulfur trioxide or oleum to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of deuterated water follows the Girdler sulfide process due to its cost-effectiveness and efficiency . The production of deuterated naphthalene derivatives involves large-scale catalytic exchange reactions and sulfonation processes, which are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid undergo various chemical reactions, including:
Oxidation: Deuterated compounds can undergo oxidation reactions similar to their non-deuterated counterparts.
Reduction: Reduction reactions can also occur, where deuterium atoms are retained in the product.
Substitution: Deuterium atoms in these compounds can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions using halogens or halogenating agents can lead to substitution of deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of deuterated naphthalene derivatives can yield deuterated naphthoquinones, while reduction can produce deuterated naphthalenes.
Aplicaciones Científicas De Investigación
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid have various scientific research applications:
Mecanismo De Acción
The mechanism of action of deuterated water involves the replacement of hydrogen atoms with deuterium, which affects the vibrational frequencies and bond strengths in molecules. This can alter the rates of chemical reactions and the stability of certain compounds. In biological systems, deuterated water can affect enzyme activity, hydrogen bonding, and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Semiheavy Water (HDO): Contains one deuterium and one hydrogen atom.
Tritiated Water (T₂O): Contains tritium, a radioactive isotope of hydrogen.
Deuterated Benzene (C₆D₆): Benzene where all hydrogen atoms are replaced by deuterium.
Uniqueness
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid are unique due to their specific deuterium content, which imparts distinct nuclear and physical properties. These compounds are particularly valuable in NMR spectroscopy and other analytical techniques due to their ability to provide clearer and more detailed spectra compared to non-deuterated compounds .
Propiedades
Fórmula molecular |
C10H10O4S |
|---|---|
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2/i1D,2D,3D,4D,5D,6D,7D;/hD2 |
Clave InChI |
HKGOFWIZZIYCOS-JUPNVAMVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])S(=O)(=O)O)[2H])[2H])[2H].[2H]O[2H] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


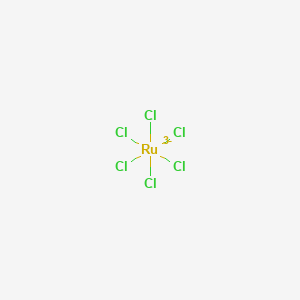

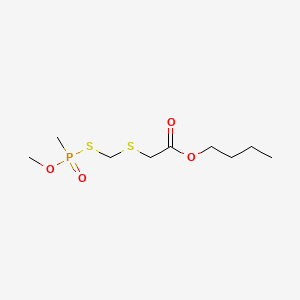
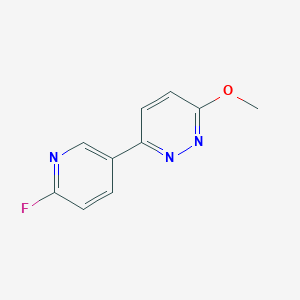
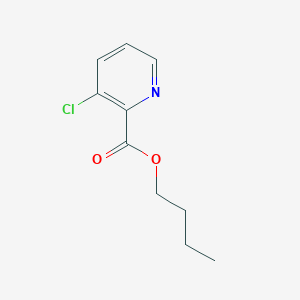
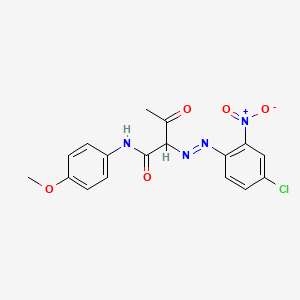
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
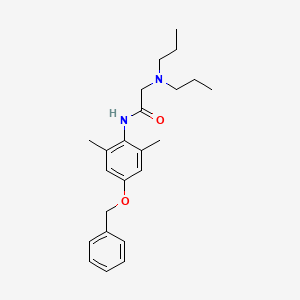
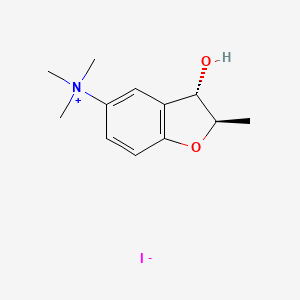

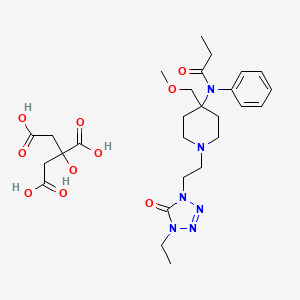
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)

